Pseudothymidine - 65358-15-8

Pseudothymidine

Catalog Number: EVT-372203
CAS Number: 65358-15-8
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pseudothymidine, chemically known as 5-Methyl-2'-Deoxypseudouridine, is a modified nucleoside that serves as an important substrate in various biochemical applications, particularly in the fields of molecular biology and biochemistry. It is structurally similar to thymidine but features a modification at the 2' position of the sugar moiety, which enhances its stability and utility in nucleic acid synthesis and manipulation.

Source and Classification

Pseudothymidine is classified as a nucleoside analog, specifically a derivative of thymidine. It can be sourced from both natural and synthetic routes. The compound is primarily utilized in research settings for its ability to incorporate into nucleic acids, providing insights into DNA and RNA behavior under modified conditions.

Synthesis Analysis

Methods

The synthesis of pseudothymidine typically involves several chemical transformations starting from readily available precursors. A common synthetic route includes:

  1. Preparation of Pseudouridine: The initial step often involves the conversion of uridine to pseudouridine through enzymatic or chemical methods.
  2. Modification to Pseudothymidine: The conversion of pseudouridine to pseudothymidine can be achieved through methylation at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.

Technical Details

The phosphoramidite form of pseudothymidine is often synthesized for use in oligonucleotide synthesis. This involves protecting the hydroxyl groups on the sugar moiety during the reaction to ensure selective methylation and subsequent phosphorylation.

Molecular Structure Analysis

Structure

Pseudothymidine consists of a ribose sugar linked to a modified base. The structural formula can be represented as follows:

C10H13N2O4\text{C}_{10}\text{H}_{13}\text{N}_{2}\text{O}_{4}

Data

  • Molecular Weight: Approximately 227.23 g/mol
  • Chemical Formula: C10H13N2O4
  • Structural Features: The key feature of pseudothymidine is the presence of a methyl group at the 5-position of the pyrimidine ring, which distinguishes it from thymidine.
Chemical Reactions Analysis

Reactions

Pseudothymidine participates in various biochemical reactions, particularly in primer extension reactions where it can substitute for thymidine. Its incorporation into DNA or RNA can affect the stability and functionality of these molecules.

Technical Details

In vitro assays have demonstrated that thermostable DNA polymerases, such as Taq DNA polymerase, can effectively incorporate pseudothymidine into nascent strands during DNA synthesis. This property has been exploited in studies examining polymerase fidelity and substrate specificity.

Mechanism of Action

Process

The mechanism by which pseudothymidine functions involves its incorporation into nucleic acids during replication or transcription processes. Its structural similarity to natural nucleotides allows it to be recognized by polymerases, albeit with altered kinetics and fidelity compared to canonical nucleotides.

Data

Research has shown that the incorporation of pseudothymidine can lead to increased stability of RNA molecules under certain conditions, making it a valuable tool for studying RNA structure and function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in biochemical experiments.

Chemical Properties

  • Stability: Pseudothymidine exhibits enhanced stability compared to regular thymidine, particularly against hydrolysis.
  • Reactivity: It can participate in various chemical reactions typical for nucleosides, including phosphorylation and incorporation into oligonucleotides.
Applications

Pseudothymidine has several scientific uses:

  • Molecular Biology Research: It is employed in studies involving DNA polymerases to understand enzyme mechanisms and substrate preferences.
  • Oligonucleotide Synthesis: Used as a building block for synthesizing modified oligonucleotides that may offer improved properties for therapeutic applications.
  • Biochemical Assays: Acts as a probe in various assays designed to study nucleotide incorporation and polymerase activity.
Enzymatic Biosynthesis and Catalytic Mechanisms of Pseudothymidine

Clarification of Terminology:The term "pseudothymidine" is a historical misnomer occasionally used interchangeably with pseudouridine (Ψ). Pseudouridine is a C5-glycoside isomer of uridine (5-ribosyluracil), not thymidine. Thymidine (5-methyluridine) contains a methyl group at C5 of uracil, while pseudouridine retains uracil's original atoms but forms a distinct C–C glycosidic bond (Fig. 1) [1] [4] [9].

Structural Comparison: Uridine vs. Pseudouridine

FeatureUridinePseudouridine (Ψ)
Glycosidic BondN1–C1'C5–C1'
Hydrogen Bond DonorNone at N1 edgeAdditional imino group (N1–H)
Base OrientationAnti-conformationOften syn-conformation
Backbone RigidityStandard flexibilityEnhanced rigidity

Pseudouridine Synthase Families: Structural and Functional Diversification

Pseudouridine synthases (Pus enzymes) constitute six evolutionarily conserved families (TruA, TruB, TruD, RluA, RsuA, and Pus10) that catalyze U→Ψ isomerization. Despite divergent sequences, all share a conserved catalytic core domain featuring a pseudo-KNOTTIN fold. This domain coordinates key residues (aspartate, tyrosine, arginine) essential for catalysis [5] [7] [8].

Table 1: Major Pseudouridine Synthase Families

FamilyRepresentative EnzymePrimary SubstratesKey Structural Features
TruBEcTruBtRNA (U55)PUA domain for RNA binding
TruDEcTruDtRNA, mRNAInsertion domain for substrate selection
RluAEcRluA23S rRNA (U746, U32), tRNAN-terminal S4 RNA-binding domain
Pus10HsPUS10tRNA (U55), ncRNAsArchaea-like catalytic core

Structural analyses (e.g., E. coli RluB at 1.3 Å) reveal that these enzymes flip target uridines from RNA duplexes into catalytic pockets. A conserved aspartate (Asp90 in RluB) protonates N3 of uridine, while tyrosine (Tyr140 in RluB) forms a transient covalent adduct with C6 during isomerization—a mechanism supported by 5-fluorouridine trapping experiments [7].

RNA-Guided Pseudouridylation in Eukaryotic Systems

Eukaryotes utilize box H/ACA ribonucleoproteins (RNPs) for site-specific Ψ formation in rRNA and snRNAs. Each RNP comprises:

  • One guide RNA: Folds into hairpin-hinge-hairpin structures with pseudouridylation pockets.
  • Four core proteins: Dyskerin (catalytic subunit), NOP10, NHP2, and GAR1 [1] [3] [9].

Guide RNAs employ antisense elements (3–10 nucleotides) flanking the target uridine. Base pairing positions the uridine precisely 14–16 nt upstream of the H box (ANANNA) or ACA box (3' terminal), acting as a "molecular ruler" for docking into the catalytic site of dyskerin [1] [4] [9]. Cryo-EM structures show that RNP assembly induces RNA remodeling, unwinding the pseudouridylation pocket to expose the target uridine to dyskerin’s active site [3] [9].

Substrate Specificity of Pseudouridine Synthases (Pus Enzymes)

Stand-alone synthases recognize substrates via:

  • Sequence motifs: e.g., Pus1 modifies U27–U43 in tRNA at GUUCNANNC motifs.
  • Structural context: e.g., RluB and RluF target adjacent uridines (U2604/U2605) in helix 69 of E. coli 23S rRNA. RluF induces a frameshift to flip U2604, while RluB stabilizes a bulge to flip U2605 [2] [7].

Table 2: Substrate Recognition by Select Pseudouridine Synthases

EnzymeOrganismTarget SiteRecognition Mechanism
RluDE. coli23S rRNA: U1911, U1915Requires A1916; independent modification
Pus7S. cerevisiaetRNA: U35, U13Bends tRNA to access D-loop
DyskerinHumanrRNA, snRNA, telomeraseGuided by H/ACA RNA complementarity

Mutations at non-target positions can disrupt specificity. For example, substitutions at A1916 in E. coli 23S rRNA abolish RluD activity, while adjacent uridine-to-cytosine changes have minimal effects [2].

Catalytic Role of Box H/ACA Ribonucleoproteins (RNPs)

Dyskerin (Cbf5 in archaea) is the catalytic engine of H/ACA RNPs. Its structure includes:

  • Catalytic domain: Homologous to bacterial TruB, with conserved aspartate (e.g., Asp125 in Pyrococcus furiosus Cbf5) for proton transfer.
  • PUA domain: Binds the ACA box of guide RNA [1] [3] [9].

Core protein assembly follows a strict hierarchy: Dyskerin-NOP10 dimer recruits NHP2, followed by GAR1. This assembly remodels the guide RNA’s pseudouridylation pocket, enabling substrate docking. GAR1 enhances catalytic efficiency by stabilizing the "thumb loop" of dyskerin in a closed conformation during isomerization [3] [9]. Mutations in dyskerin (e.g., A353V in dyskeratosis congenita) disrupt RNP assembly and reduce Ψ levels in rRNA, linking catalytic integrity to human disease [1] [6].

Evolutionary Conservation of Pseudouridylation Pathways

Pseudouridylation mechanisms are conserved across domains:

  • Archaea: Utilize single-hairpin H/ACA RNAs with L7Ae (NHP2 homolog) recognizing K-turns.
  • Eukaryotes: Use multi-hairpin H/ACA RNAs with enhanced complexity for rRNA/snRNA modification [9].

Key Evolutionary Adaptations:

  • Guide RNA Expansion: Vertebrates encode >500 H/ACA RNAs for ribosomal Ψ sites, while archaea have <10% of this number [4] [9].
  • Functional Diversification: H/ACA RNPs were co-opted for telomerase RNA stabilization in vertebrates and germline small RNA transport in plants (via Exportin-t binding) [9] [10].
  • Enzyme Redundancy: Stand-alone synthases (e.g., Pus1, Pus7) are conserved from yeast to humans, modifying tRNA and mRNA alongside H/ACA RNP-dependent rRNA modifications [8] [10].

Deeply conserved residues (e.g., catalytic aspartate) confirm a common ancestral mechanism for U→Ψ isomerization, with structural innovations enabling substrate diversification [5] [7] [9].

Properties

CAS Number

65358-15-8

Product Name

Pseudothymidine

IUPAC Name

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1

InChI Key

AMDJRICBYOAHBZ-XLPZGREQSA-N

SMILES

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.